An In-depth Technical Guide to 8-Fluoro-5-methylisoquinoline (CAS 2060033-97-6)
An In-depth Technical Guide to 8-Fluoro-5-methylisoquinoline (CAS 2060033-97-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Fluoro-5-methylisoquinoline is a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and a methyl group onto the isoquinoline scaffold is anticipated to modulate its physicochemical and biological properties, offering advantages in the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the known and predicted properties of 8-Fluoro-5-methylisoquinoline, a proposed synthetic pathway, and an exploration of its potential applications, drawing upon data from structurally related analogs to inform researchers on its utility and handling.
Introduction: The Strategic Value of Fluorinated Isoquinolines
The isoquinoline core is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4][5] The fluorine atom at the 8-position of the isoquinoline ring is expected to influence the molecule's electronic properties and lipophilicity, potentially leading to improved pharmacokinetic profiles in drug candidates.[2] Concurrently, the methyl group at the 5-position can provide a valuable steric and electronic handle for modulating target engagement and selectivity.
This guide will delve into the technical aspects of 8-Fluoro-5-methylisoquinoline, providing a foundational understanding for its application in research and development.
Physicochemical Properties and Structural Data
| Property | Predicted/Inferred Value | Data Source/Rationale |
| CAS Number | 2060033-97-6 | Registry Number |
| Molecular Formula | C₁₀H₈FN | Based on structure |
| Molecular Weight | 161.18 g/mol | Calculated from formula |
| Appearance | Likely a solid at room temperature | Based on similar substituted isoquinolines |
| Melting Point | Not available | Experimental data needed |
| Boiling Point | Not available | Experimental data needed |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents) | General property of similar aromatic heterocycles |
Structural Diagram:
Caption: Chemical structure of 8-Fluoro-5-methylisoquinoline.
Proposed Synthesis Pathway
A plausible synthetic route to 8-Fluoro-5-methylisoquinoline can be conceptualized through established methods for constructing substituted isoquinolines, such as the Bischler-Napieralski or Pictet-Spengler reactions, followed by functionalization.[6][7] A hypothetical protocol based on the synthesis of a structurally similar compound, 5-Fluoro-2-methyl-8-nitroquinoline, is presented below.[8]
Reaction Scheme:
Caption: Proposed synthetic workflow for 8-Fluoro-5-methylisoquinoline.
Experimental Protocol (Hypothetical):
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Step 1: Acylation. 2-Fluoro-5-methylaniline is reacted with an acylating agent, such as acetic anhydride, in the presence of a suitable base to form N-(2-Fluoro-5-methylphenyl)acetamide. The causality here is to introduce the necessary carbon framework that will ultimately form part of the isoquinoline ring.
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Step 2: Vilsmeier-Haack Reaction. The resulting acetamide is subjected to a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This step introduces a formyl group and a chlorine atom, creating a reactive intermediate for cyclization.
-
Step 3: Cyclization. The intermediate from the previous step is then cyclized in the presence of an ammonia source, such as ammonium acetate, to yield the final product, 8-Fluoro-5-methylisoquinoline. This step closes the heterocyclic ring to form the isoquinoline core.
Self-Validation: Each step of this proposed synthesis can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), and the structure of the intermediates and final product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Predicted Spectral Properties
Predicting the spectral properties of 8-Fluoro-5-methylisoquinoline is crucial for its identification and characterization.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the isoquinoline ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The methyl protons will likely appear as a singlet in the upfield region.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the fluorine will show a characteristic large one-bond C-F coupling constant.
¹⁹F NMR Spectroscopy:
The fluorine NMR spectrum will be the most informative for confirming the presence and position of the fluorine atom. It is expected to show a single resonance, which will be split by neighboring protons.[9]
Mass Spectrometry:
The mass spectrum should show a molecular ion peak (M+) at m/z 161.06, corresponding to the exact mass of the compound.
Potential Applications in Drug Discovery and Materials Science
The unique substitution pattern of 8-Fluoro-5-methylisoquinoline suggests several promising applications:
-
Kinase Inhibitors: Fluorinated isoquinolines are valuable intermediates in the synthesis of kinase inhibitors for cancer therapy.[1] The fluorine atom can enhance binding selectivity and improve metabolic stability.
-
Central Nervous System (CNS) Agents: The ability of fluorinated compounds to cross the blood-brain barrier makes them attractive for developing drugs targeting CNS disorders.[1]
-
Antimicrobial and Anticancer Agents: The isoquinoline scaffold is a common feature in compounds with antimicrobial, antioxidant, and anticancer properties.[10][11][12] The electronic modifications introduced by the fluorine and methyl groups could lead to novel and potent therapeutic agents.
-
Organic Electronics: Isoquinoline derivatives have been explored for their use in organic light-emitting diodes (OLEDs) and other electronic devices. The introduction of fluorine can tune the electronic properties of the molecule, potentially leading to improved performance.
Reactivity and Further Functionalization
The presence of the fluorine atom at the 8-position and the methyl group at the 5-position offers opportunities for further chemical modifications. The fluorine atom can potentially be displaced by nucleophiles under specific conditions, allowing for the introduction of other functional groups. The methyl group could be a site for oxidation or other transformations. The isoquinoline nitrogen is also a site for N-alkylation or N-oxidation, further expanding the chemical space accessible from this building block.[7][13]
Safety and Handling
Specific toxicity data for 8-Fluoro-5-methylisoquinoline is not available. However, based on safety data for structurally related compounds, the following precautions are recommended:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
8-Fluoro-5-methylisoquinoline represents a promising, yet underexplored, chemical entity with significant potential for application in drug discovery and materials science. This technical guide, by consolidating predicted properties and drawing parallels with related compounds, provides a valuable resource for researchers looking to harness the unique attributes of this fluorinated isoquinoline. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully unlock its potential.
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